molecular formula C8H6N4OS B487282 6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 634577-54-1

6-(Furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B487282
CAS No.: 634577-54-1
M. Wt: 206.23g/mol
InChI Key: ULRFCUNPGFRNLT-UHFFFAOYSA-N
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Description

The compound “6-(2-Furyl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole” is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole . It has been associated with significant antifungal activity, with some compounds showing up to 80-fold higher activity than ketoconazole . It has also been evaluated for its in vitro antimicrobial activity .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involves a multi-step reaction sequence . The process involves the reaction of aromatic acids with 3-furoyl-4-amino-5-mercapto-1,2,4-triazole in the presence of phosphoryl chloride .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives has been confirmed through elemental analysis and spectral data . The 1,2,4-triazole nucleus is a stable compound and acts as isosteres of amide, ester, and carboxylic acid .


Chemical Reactions Analysis

The chemical reactions of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involve cyclization, condensation reactions, and functional group transformations .


Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives have been confirmed through elemental analysis, IR, 1H-NMR, 13C-NMR, and mass spectral data .

Future Directions

The future directions for the research on 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives involve the design and synthesis of new therapeutic candidates against urease-positive microorganisms . The results demonstrated that the designed scaffold could be considered a suitable pharmacophore to develop potent urease inhibitors .

Biochemical Analysis

Properties

IUPAC Name

6-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4OS/c1-5-9-10-8-12(5)11-7(14-8)6-3-2-4-13-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRFCUNPGFRNLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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